Ethyl 4-amino-3,5-diiodophenylacetate
Description
Ethyl 4-amino-3,5-diiodophenylacetate is an iodinated aromatic compound characterized by a phenylacetate backbone substituted with two iodine atoms at the 3- and 5-positions and an amino group (-NH2) at the 4-position, esterified with an ethyl group. The presence of iodine enhances molecular weight and lipophilicity, while the amino group introduces reactivity distinct from hydroxylated analogs, enabling unique chemical transformations such as diazotization or nucleophilic substitution .
Properties
Molecular Formula |
C10H11I2NO2 |
|---|---|
Molecular Weight |
431.01 g/mol |
IUPAC Name |
ethyl 2-(4-amino-3,5-diiodophenyl)acetate |
InChI |
InChI=1S/C10H11I2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3 |
InChI Key |
AJZKCIXHBRHMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)I)N)I |
Origin of Product |
United States |
Preparation Methods
Halogenation and Amination
- The halogenation of phenyl rings, especially with iodine, is often performed using electrophilic aromatic substitution with iodine sources such as iodine monochloride or iodine in the presence of oxidants.
- Amination at the 4-position can be introduced via nucleophilic aromatic substitution or reduction of nitro precursors.
A related example is the preparation of 4-amino-3-phenylbutyric acid derivatives, where condensation of benzaldehyde with ethyl acetoacetate is followed by a series of reactions including decarbonylation, ring closure, hydrolysis, and oxidation to yield the amino-substituted product.
Specific Halogenation for Diiodo Substitution
- The introduction of iodine atoms at the 3 and 5 positions requires regioselective iodination.
- Literature on 3,5-diiodophenyl derivatives suggests iodination of 4-amino phenylacetate precursors under controlled conditions to avoid over-iodination or side reactions.
Esterification to Ethyl Ester
- The carboxylic acid group of 4-amino-3,5-diiodophenylacetic acid is esterified using ethanol in the presence of acid catalysts such as sulfuric acid.
- This step is typically performed under reflux conditions for several hours to ensure complete conversion to the ethyl ester.
Detailed Preparation Method (Hypothetical Based on Analogous Procedures)
| Step | Reaction | Reagents & Conditions | Expected Outcome | Yield & Notes |
|---|---|---|---|---|
| 1 | Starting material preparation | 4-nitrophenylacetic acid or 4-amino phenylacetic acid | Base compound for substitution | Commercially available or synthesized |
| 2 | Diiodination | Iodine (I2), oxidant (e.g., HIO3), acidic medium, controlled temperature | Introduction of iodine at 3,5-positions | High regioselectivity required |
| 3 | Reduction (if nitro precursor used) | Sn/HCl or catalytic hydrogenation | Conversion of nitro to amino group | High yield, mild conditions |
| 4 | Esterification | Ethanol, sulfuric acid, reflux 8-10 h | Formation of ethyl ester | 70-85% yield typical |
| 5 | Purification | Recrystallization or chromatography | Pure this compound | Characterization by melting point, NMR, MS |
Research Findings and Data
- Yield and Purity: Analogous syntheses report yields ranging from 70% to 90% for halogenated amino phenylacetates after esterification.
- Reaction Conditions: Mild acidic or basic conditions are preferred to avoid decomposition of sensitive iodine substituents.
- Characterization: Melting points, NMR spectra, and elemental analysis confirm the structure and purity of the final product.
Comparative Table of Preparation Methods for Related Compounds
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The diiodo groups can be reduced to form mono-iodo or deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Mono-iodo or deiodinated products.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Scientific Research Applications
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of thyroid disorders due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-3,5-diiodophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atoms can play a role in the compound’s bioactivity, potentially affecting thyroid function or serving as a radiolabel for imaging purposes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 4-hydroxy-3,5-diiodophenylacetate
This compound (CAS 90917-49-0) shares structural similarity with the target molecule but substitutes the amino group with a hydroxyl (-OH) at the 4-position. Key comparative data includes:
- Molecular Formula: C10H10I2O3 (vs. C10H11I2NO2 for the amino analog).
- Molecular Weight: 431.994 g/mol (vs. an estimated ~430.99 g/mol for the amino variant, based on substitution of -OH with -NH2).
- LogP: 3.70, indicating moderate lipophilicity. The amino analog likely exhibits a higher LogP due to reduced polarity of -NH2 compared to -OH in non-ionized states, though protonation in aqueous environments may enhance solubility .
Applications: The hydroxylated analog is analyzed via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases, suggesting that the amino variant may require adjusted chromatographic conditions due to differences in polarity and ionization .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Caffeic acid (C9H8O4), a non-halogenated phenolic compound, contrasts sharply with Ethyl 4-amino-3,5-diiodophenylacetate:
- Functional Groups: Two hydroxyl groups and a propenoic acid chain (vs. amino, diiodo, and ethyl ester groups).
- Molecular Weight : 180.16 g/mol (significantly lower than iodinated analogs).
- Applications: Widely used in food, cosmetics, and pharmacological research due to antioxidant properties.
Research Findings and Data Analysis
Table 1. Comparative Analysis of Key Compounds
*Data for this compound is inferred from structural analogs.
Key Observations:
Substituent Effects: The diiodo substitution increases molecular weight and lipophilicity compared to non-halogenated compounds like caffeic acid.
Analytical Implications: The hydroxylated analog’s HPLC method (acetonitrile/water/phosphoric acid) may require modification for the amino variant, such as substituting phosphoric acid with formic acid for MS compatibility .
Application Divergence: While caffeic acid is utilized in consumer products, iodinated analogs are more likely confined to research settings, such as chromatography standards or intermediates in organoiodine synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
